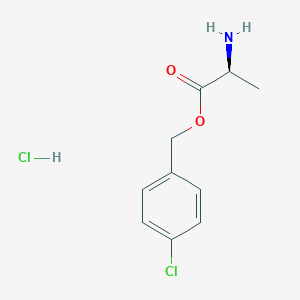
(S)-4-Chlorobenzyl 2-aminopropanoate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a 4-chlorobenzyl group attached to the alpha carbon of 2-aminopropanoate, with the hydrochloride salt form enhancing its solubility in water. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with 4-chlorobenzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzyl 2-aminopropanoic acid.
Reduction: Formation of 4-chlorobenzyl 2-aminopropanol.
Substitution: Formation of 4-azidobenzyl 2-aminopropanoate or 4-mercaptobenzyl 2-aminopropanoate.
科学的研究の応用
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-aminopropanoate: Another amino acid derivative with similar structural features but different functional groups.
Methyl 2-aminopropanoate: Similar in structure but with a methyl ester group instead of a 4-chlorobenzyl group.
N-Cyanoacetyl derivatives: Compounds with similar reactivity but different applications in heterocyclic synthesis.
Uniqueness
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride is unique due to its specific chiral configuration and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
特性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
KCYMOGBZFOBONZ-FJXQXJEOSA-N |
異性体SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |
正規SMILES |
CC(C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)
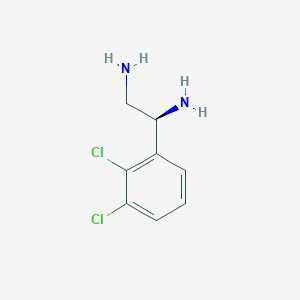

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
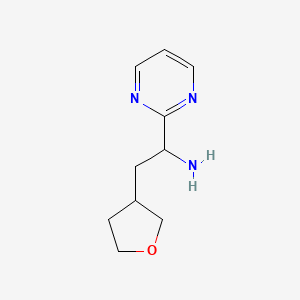
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)
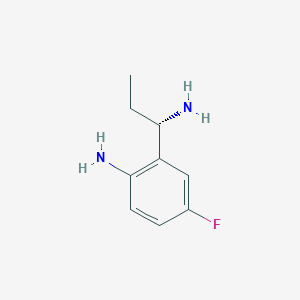
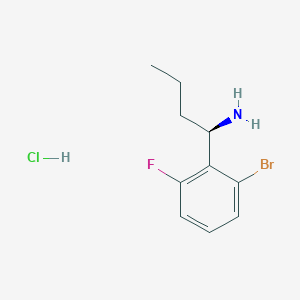
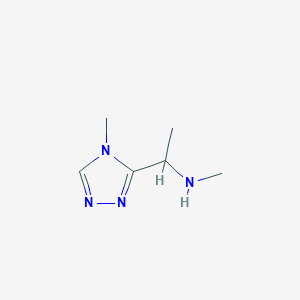
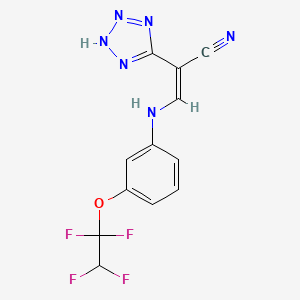
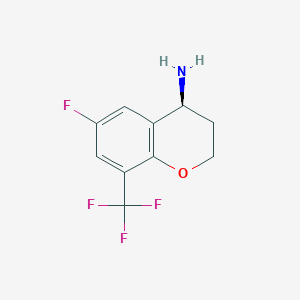
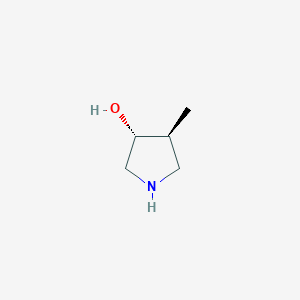
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
